![molecular formula C15H14N2O2 B1617083 N-(3-acetylphenyl)-N'-phenylurea CAS No. 42865-77-0](/img/structure/B1617083.png)
N-(3-acetylphenyl)-N'-phenylurea
Overview
Description
N-(3-acetylphenyl)-N'-phenylurea, also known as APU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. APU is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. It has been extensively studied for its biological activities, including its mechanism of action and physiological effects.
Scientific Research Applications
Bioremediation and Environmental Impact
- Phenylurea herbicides like diuron are known contaminants in soil and water. Research has been conducted to enhance their bioavailability and biodegradation in contaminated soils. For instance, a study using hydroxypropyl-β-cyclodextrin and bacterial consortia demonstrated almost complete mineralization of diuron in soil systems, showing potential for bioremediation technologies (Villaverde et al., 2012).
Synthesis and Applications in Organic Chemistry
- Arylurea derivatives, including phenylureas, have been synthesized using 3-substituted dioxazolones and amines. This method, which is phosgene- and metal-free, has been used for the production of drugs like sorafenib and herbicides like daimuron, demonstrating the versatility of arylureas in chemical synthesis (Chamni et al., 2020).
Antibacterial Properties
- Certain derivatives of phenylurea, like 2-(3-acylphenyl)amino-4-phenylthiazoles, have been synthesized and evaluated for their antibacterial activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Subhashini et al., 2015).
Catalysis and Chemical Reactions
- Phenylureas have been used in platinum-catalyzed dehydroalkoxylation-cyclization cascade reactions. Such reactions demonstrate the utility of phenylurea compounds in complex organic syntheses and the development of novel catalytic processes (Nakamura et al., 2009).
Role in Bioremediation and Toxicity Reduction
- Fungal strains have been used for the biotransformation of aromatic amines like 3,4-Dichloroaniline, a toxic residue of phenylurea herbicides. This transformation involves N-acetylation, which significantly reduces the toxicity of these compounds, highlighting a potential application in environmental bioremediation (Rodrigues et al., 2022).
Interaction with Water Treatment Processes
- The transformation of phenylurea herbicides during drinking water treatment processes has been studied. These compounds react with aqueous chlorine, which is commonly used in water treatment, resulting in incomplete transformation. Such studies are important for understanding how water treatment affects herbicide contaminants (Chusaksri et al., 2012).
properties
IUPAC Name |
1-(3-acetylphenyl)-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)12-6-5-9-14(10-12)17-15(19)16-13-7-3-2-4-8-13/h2-10H,1H3,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADYAVHHYJPIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304169 | |
Record name | N-(3-acetylphenyl)-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)-N'-phenylurea | |
CAS RN |
42865-77-0 | |
Record name | N-(3-Acetylphenyl)-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42865-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Acetylphenyl)-N'-phenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042865770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC164417 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-acetylphenyl)-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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